Sec-butyl-n-butyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

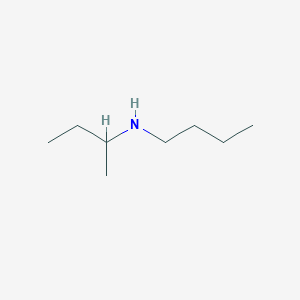

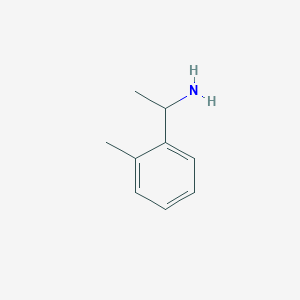

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 . It is a colorless liquid and is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine . Sec-butylamine is chiral and can exist in either of two enantiomeric forms .

Synthesis Analysis

Sec-butylamine can be produced by the reaction of ammonia and alcohols over alumina . The process involves the reaction of ammonia with alcohols, resulting in the formation of sec-butylamine and water .

Molecular Structure Analysis

The molecular formula of sec-butyl-n-butyl-amine is C4H11N . The structure of the sec-butyl group is – CH3 – CH2 – CH(CH3) – . The s – denotes secondary because it attaches to the chain’s secondary carbon .

Chemical Reactions Analysis

Sec-butylamine exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . The mass spectra of amines are dominated by alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation .

Physical And Chemical Properties Analysis

Sec-butyl-n-butyl-amine is a colorless liquid . It has a fishy, ammonia-like odor common to amines . The liquid acquires a yellow color upon storage in air . It is soluble in all organic solvents .

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Reaction Mechanisms

- Sec-butyl-n-butyl-amine plays a role in chemical synthesis, particularly in the amination of organolithium reagents. This is achieved by reacting methyllithium-alkoxyamines with various organolithium compounds to obtain amines, which are isolated as benzamides. This methodology contributes to understanding the reaction mechanisms in chemical synthesis (Beak, Basha, Kokko, & Loo, 1986).

2. Enzymatic Resolution

- The compound is involved in the enzymatic resolution processes. For instance, resolution of sec-butylamine by Candida antarctica lipase has been studied, indicating its potential in producing enantiomerically pure compounds (Goswami, Guo, Parker, & Patel, 2005).

3. Polymer Science

- In the field of polymer science, sec-butyl-n-butyl-amine is used for the synthesis of sec-amine functional polyisobutylenes. This demonstrates its utility in creating specific functionalized polymers with potential applications in various industries (Koroskenyi & Faust, 1999).

4. Hybrid Material Synthesis

- It's used in synthesizing inorganic–organic hybrid materials. For example, sec-butyl amine has been combined with Keggin type mono manganese substituted phosphotungstate, indicating its role in creating materials with specific properties, such as chirality and catalytic potential (Patel & Patel, 2012).

5. Radiation Chemistry

- In radiation chemistry, sec-butyl chloride glasses containing amines, including sec-butyl-n-butyl-amine, are studied for understanding positive-charge transfer mechanisms. This research contributes to the broader field of radiation chemistry and its potential applications (Kira, Nosaka, & Imamura, 1980).

6. Liquid Crystal Elastomers

- Its isomeric forms are used in the synthesis of liquid crystal elastomers (LCEs), influencing their mechanical and actuation properties. This demonstrates its application in materials science, particularly in the development of smart materials and soft actuators (Lee, Choi, Kang, & Ahn, 2020).

7. Catalysis in Organic Reactions

- It is used in catalytic reactions, such as in copper-free Sonogashira coupling in amine–water solvent mixtures. This indicates its role in facilitating specific types of bond formations in organic chemistry (Komáromi, Tolnai, & Novák, 2008).

8. Amino Acid Synthesis

- Sec-butyl-n-butyl-amine is involved in the synthesis of α-aminophosphonates containing sterically hindered phenol fragments, highlighting its role in the synthesis of important organic compounds (Gibadullina, Shaekhov, Badrtdinov, Voronina, & Burilov, 2013).

9. Molecular Stereochemistry

- The compound is used in studying the primary structure and chiroptical properties of polydiasteriomers, contributing to the understanding of stereochemistry in polymers (Huguet, Vert, Reix, Sepulchre, & Spassky, 1979).

10. Metal Complexes and Catalysis

- In organometallic chemistry, sec-butylzinc complexes are synthesized using di-sec-butylzinc, which is important for understanding the behavior of these complexes in catalysis and their potential applications in synthesis (Lennartsson, Hedström, & Håkansson, 2010).

Direcciones Futuras

The future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .

Propiedades

IUPAC Name |

N-butan-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl-n-butyl-amine | |

CAS RN |

4444-67-1 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)